molecular formula C17H25N3O3 B7917931 [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7917931
M. Wt: 319.4 g/mol
InChI Key: PVMJIULOKIQMBN-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester is a piperidine-based compound featuring a 2-amino-acetyl group at the 1-position of the piperidine ring and an ethyl-carbamic acid benzyl ester moiety at the 4-position. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-20(15-8-10-19(11-9-15)16(21)12-18)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJIULOKIQMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound notable for its diverse biological activities. Its unique structural characteristics, including a piperidine ring and an amino-acetyl side chain, suggest potential applications in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound's structure is defined by the following key features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Amino-Acetyl Group : Imparts potential for interaction with biological targets.
  • Carbamic Acid Moiety : May influence pharmacological properties and stability.

1. Antioxidant Activity

Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has been shown to neutralize free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial for preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders.

2. Anticancer Properties

Research has demonstrated that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of oxidative stress pathways. For instance, in vitro studies have shown that it induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

3. Anticoagulant Effects

Similar compounds have exhibited anticoagulant properties by modulating blood coagulation pathways. The potential of this compound in this regard warrants further investigation, especially for therapeutic applications in managing thrombotic disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
Piperidin-4-yl carbamatePiperidine ring with carbamateAnticancer, Antioxidant
Benzyl carbamateBenzene ring with carbamateAntimicrobial
2-Amino-acetamideAmine and acetamide groupsAntiviral

This comparison highlights the unique combination of functional groups in this compound that may enhance its binding affinity to biological targets compared to other compounds.

Case Studies

Several studies have focused on the biological activity of piperidine derivatives, emphasizing their potential in cancer therapy and neuroprotection:

  • Cancer Therapy : A study involving a piperidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The study suggested that structural modifications could lead to improved interaction with protein binding sites, enhancing therapeutic efficacy .
  • Neuroprotective Effects : Research into piperidine-containing compounds has shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in neurotransmission and cognitive function .

The mechanisms underlying the biological activities of this compound include:

  • Free Radical Scavenging : The compound's ability to neutralize reactive oxygen species (ROS) contributes to its antioxidant effects.
  • Induction of Apoptosis : By activating apoptotic pathways, it can selectively target cancer cells while sparing normal cells.
  • Modulation of Coagulation Pathways : Its structural features may allow it to interact with proteins involved in blood coagulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Piperidine Ring

Key Compounds:
Compound Name Substituent Differences vs. Target Compound Structural Impact
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester Additional methyl group on piperidin-4-yl Increased chain length may enhance lipophilicity or alter binding pocket access.
[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester Chloro-acetyl instead of amino-acetyl Electrophilic chloro group could enable reactivity as a synthetic intermediate.
[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester Isopropyl instead of ethyl on carbamate Greater steric hindrance may reduce target binding affinity.
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Substituent at piperidin-2-yl; cyclopropyl-carbamate Altered ring conformation and added rigidity from cyclopropyl group.

Functional Group Variations

  • Amino-acetyl vs. Chloro-acetyl: The amino group in the target compound facilitates hydrogen bonding, critical for interactions with biological targets like HDACs . In contrast, chloro-acetyl derivatives (e.g., ) may serve as alkylating agents or intermediates in synthesis.
  • Ethyl vs. Isopropyl/cyclopropyl carbamates : Ethyl groups balance solubility and membrane permeability, while bulkier isopropyl or rigid cyclopropyl groups (e.g., ) may enhance metabolic stability but reduce bioavailability.

Ring System Modifications

  • Piperidine vs. Pyrrolidine: Analogs like [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester utilize a 5-membered pyrrolidine ring, which imposes distinct conformational constraints compared to the 6-membered piperidine in the target compound.

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